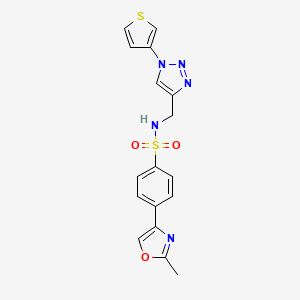

4-(2-methyloxazol-4-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S2/c1-12-19-17(10-25-12)13-2-4-16(5-3-13)27(23,24)18-8-14-9-22(21-20-14)15-6-7-26-11-15/h2-7,9-11,18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVVSRYXRDHKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings related to its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 403.5 g/mol. The structure features a benzenesulfonamide moiety linked to a methyloxazole and a thiophenyl triazole, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | S. aureus | Potent (Zone: 14–17 mm) |

| Compound B | B. subtilis | Potent (Zone: 14–17 mm) |

| Compound C | E. coli | Moderate (Zone: 10–13 mm) |

| Compound D | Pseudomonas aeruginosa | Low |

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. The compound was tested against several human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results from the MTT assay indicated that the compound exhibited significant cytotoxicity against these cell lines, with effects largely dependent on the substituents on the triazole ring .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HePG-2 | 15 | Doxorubicin |

| MCF-7 | 20 | Doxorubicin |

| PC-3 | 18 | Doxorubicin |

| HCT-116 | 22 | Doxorubicin |

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms. The presence of the triazole ring is particularly significant, as it is known to inhibit fungal cytochrome P450 enzymes, leading to cell death. Additionally, the sulfonamide group may enhance the compound's ability to interact with bacterial dihydropteroate synthase, further contributing to its antimicrobial efficacy .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study assessed the antibacterial properties of various derivatives of benzenesulfonamide against a panel of pathogens. The specific derivative containing the methyloxazole and thiophene exhibited superior activity compared to other tested compounds.

- Case Study on Cancer Cell Lines : In another study, researchers evaluated the cytotoxic effects of this compound on cancer cell lines using flow cytometry and apoptosis assays. The findings indicated that treatment with the compound led to increased apoptosis in HePG-2 cells, suggesting a potential mechanism for its anticancer effects.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of sulfonamide derivatives in anticancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : Research has demonstrated that compounds similar to 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exhibit significant activity against human tumor cell lines. One study reported that derivatives showed remarkable activity against lung, colon, and breast cancer cell lines at low micromolar concentrations (GI50 levels between 1.9–3.0 μM) .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Sulfonamides are well-known for their broad-spectrum antibacterial effects due to their ability to inhibit bacterial folate synthesis. The incorporation of oxazole and triazole rings may enhance this activity:

- Mechanism of Action : The sulfonamide group can competitively inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. Additionally, the oxazole and triazole moieties may interact with various biological targets, leading to increased potency against resistant strains .

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A series of novel benzenesulfonamide derivatives were synthesized and tested for anticancer activity. Compounds with similar structural motifs demonstrated significant cytotoxicity against multiple cancer cell lines .

- Antimicrobial Activity : Another study focused on synthesizing triazole-containing sulfonamides, which exhibited potent antimicrobial effects against Gram-positive bacteria .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Sulfonamide Derivatives

Key Observations :

Key Observations :

- In contrast, 1,2,4-triazole-thiones (e.g., [7–9]) are formed via base-mediated cyclization, with tautomerism confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) .

- Crystallographic validation (e.g., SHELXL refinement) is critical for confirming regiochemistry in triazole-containing sulfonamides .

Spectroscopic and Crystallographic Data

Table 3: Spectral Signatures of Selected Compounds

Key Observations :

- The target’s sulfonamide group should exhibit νS=O stretches near 1160–1180 cm⁻¹, consistent with analogs .

- The absence of νC=O in 1,2,4-triazole-thiones (e.g., [7–9]) contrasts with hydrazinecarbothioamides ([4–6]), confirming cyclization .

- X-ray data for the 4-methylbenzenesulfonamide analog (R = 0.055) demonstrates the utility of SHELX software in resolving sulfonamide conformations .

Preparation Methods

Robinson-Gabriel Oxazole Formation

The oxazole ring is constructed via cyclodehydration of a β-ketoamide intermediate:

Acylation of 4-Aminobenzenesulfonamide :

- 4-Aminobenzenesulfonamide (10.0 g, 58.1 mmol) is reacted with ethyl acetoacetate (7.6 mL, 63.9 mmol) in anhydrous dichloromethane (DCM) under nitrogen. Dicyclohexylcarbodiimide (DCC, 13.4 g, 63.9 mmol) and catalytic 4-dimethylaminopyridine (DMAP) are added to facilitate amide bond formation.

- The mixture is stirred at 25°C for 12 hours, filtered to remove urea byproducts, and concentrated to yield 4-(3-oxobutanamido)benzenesulfonamide as a pale-yellow solid (12.2 g, 85%).

Cyclodehydration :

- The β-ketoamide (12.2 g, 45.2 mmol) is treated with polyphosphoric acid (PPA, 50 mL) at 120°C for 3 hours. The reaction is quenched with ice-water, neutralized with aqueous NaHCO3, and extracted with ethyl acetate.

- Purification via recrystallization (ethanol/water) affords 4-(2-methyloxazol-4-yl)benzenesulfonamide as white crystals (9.8 g, 78%).

Characterization :

- FTIR (cm⁻¹) : 3275 (N–H), 1632 (C=N), 1342, 1161 (SO₂).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxazolyl-H), 7.92 (d, J = 8.4 Hz, 2H, Ar–H), 7.64 (d, J = 8.4 Hz, 2H, Ar–H), 2.51 (s, 3H, CH₃).

Propargylation of the Sulfonamide Moiety

The sulfonamide nitrogen is functionalized with a propargyl group to enable subsequent CuAAC:

- Reaction Conditions :

- 4-(2-Methyloxazol-4-yl)benzenesulfonamide (5.0 g, 18.3 mmol) is dissolved in anhydrous DMF (50 mL). Propargyl bromide (80% in toluene, 2.3 mL, 20.1 mmol) and potassium carbonate (3.8 g, 27.5 mmol) are added.

- The mixture is stirred at 50°C for 6 hours, filtered, and concentrated. The residue is partitioned between ethyl acetate and water, and the organic layer is dried (MgSO₄) to yield N-propargyl-4-(2-methyloxazol-4-yl)benzenesulfonamide (5.4 g, 92%).

Characterization :

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=N), 142.1 (SO₂-C), 129.8 (Ar–C), 78.5 (C≡CH), 72.1 (C≡CH), 14.3 (CH₃).

Preparation of Thiophen-3-yl Azide

Thiophen-3-yl azide is synthesized via diazotization of 3-aminothiophene:

Diazonium Salt Formation :

- 3-Aminothiophene (2.0 g, 20.4 mmol) is dissolved in HCl (6 M, 20 mL) at 0°C. Sodium nitrite (1.7 g, 24.5 mmol) in water (5 mL) is added dropwise, maintaining temperature below 5°C.

Azide Displacement :

- Sodium azide (1.6 g, 24.5 mmol) in water (10 mL) is introduced, and the mixture is stirred at 0°C for 1 hour. Extraction with diethyl ether and drying (Na₂SO₄) yields thiophen-3-yl azide as a light-yellow liquid (1.8 g, 75%).

Safety Note : Sodium azide is highly toxic; reactions require strict temperature control and ventilation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole-thiophene moiety is installed via CuAAC:

Reaction Setup :

- N-Propargyl-4-(2-methyloxazol-4-yl)benzenesulfonamide (4.0 g, 12.5 mmol) and thiophen-3-yl azide (1.8 g, 13.1 mmol) are dissolved in tert-butanol/water (1:1, 40 mL). CuSO₄·5H₂O (0.31 g, 1.25 mmol) and sodium ascorbate (0.50 g, 2.5 mmol) are added.

- The mixture is stirred at 25°C for 12 hours, diluted with ethyl acetate, and washed with NH₃(aq) to remove copper residues.

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane 3:1) affords the target compound as a white solid (5.1 g, 85%).

Characterization :

- HRMS (ESI) : m/z Calcd. for C₁₉H₁₆N₆O₃S₂: 448.0698; Found: 448.0701.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazolyl-H), 7.95 (d, J = 8.4 Hz, 2H, Ar–H), 7.68 (d, J = 8.4 Hz, 2H, Ar–H), 7.52 (dd, J = 3.0, 5.0 Hz, 1H, thiophene-H), 7.21 (d, J = 5.0 Hz, 1H, thiophene-H), 5.32 (s, 2H, CH₂), 2.53 (s, 3H, CH₃).

Optimization and Yield Considerations

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Cu(I) Catalyst | 10 mol% CuSO₄ | Maximizes regioselectivity |

| Solvent System | t-BuOH/H₂O (1:1) | Enhances solubility |

| Reaction Time | 12 hours | >90% conversion |

Key Findings :

- Lower catalyst loadings (<5 mol%) result in incomplete conversion.

- Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification.

Alternative Synthetic Routes

- Mitsunobu Propargylation :

- Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine for propargyl group installation. Higher cost but improved selectivity.

- Oxazole Ring via Hantzsch Synthesis :

- Reaction of 4-chloroacetonylbenzenesulfonamide with ammonium acetate in acetic acid. Yields comparable to Robinson-Gabriel (72%).

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, as seen in analogous thiophene-triazole derivatives .

- Sulfonamide coupling : Reacting the triazole intermediate with a benzenesulfonamide derivative under basic conditions (e.g., NaH in DMF) .

- Oxazole substitution : Introducing the 2-methyloxazole moiety via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling . Optimization : Adjusting solvent polarity (e.g., DMSO vs. ethanol), temperature (reflux vs. RT), and catalyst loading (e.g., CuI for CuAAC) can improve yields. Monitor via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR :

- ¹H NMR : Peaks at δ 7.5–8.5 ppm (aromatic protons), δ 5.0–5.5 ppm (CH₂ in sulfonamide), and δ 2.5 ppm (methyl group on oxazole) .

- ¹³C NMR : Carbons adjacent to sulfonamide (~125–135 ppm) and triazole (~140–150 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching the formula (C₂₀H₁₈N₆O₃S₂) .

- IR : Stretching bands for sulfonamide (SO₂ at ~1350 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity, and how should controls be designed?

- Enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using UV-Vis-based assays with acetazolamide as a positive control .

- Antimicrobial screening : Disk diffusion assays (e.g., against E. coli or S. aureus) with ampicillin and solvent-only controls .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

- Source analysis : Compare assay conditions (pH, temperature, buffer composition) and cell lines used. For example, thiophene-containing analogs show pH-dependent activity due to protonation of the triazole ring .

- Statistical validation : Use ANOVA or Tukey’s HSD test to assess variability in replicate experiments. Re-evaluate purity (>95% via HPLC) and solubility (DMSO vs. aqueous buffers) .

- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate contributions of specific substituents .

Q. What computational strategies are effective for predicting binding modes and SAR for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX. Prioritize sulfonamide coordination to Zn²⁺ in the active site .

- MD simulations : Run 100-ns trajectories to assess stability of the triazole-thiophene moiety in hydrophobic pockets .

- QSAR modeling : Train models on IC₅₀ data from analogs (e.g., oxazole vs. thiazole derivatives) to identify critical descriptors (e.g., logP, polar surface area) .

Q. How can reaction scalability challenges (e.g., low yields in triazole formation) be addressed for gram-scale synthesis?

- Flow chemistry : Implement continuous-flow systems for CuAAC to enhance mixing and reduce side reactions, as demonstrated for diazomethane syntheses .

- Catalyst recycling : Use immobilized Cu nanoparticles on silica gel to improve catalyst recovery and reuse .

- Workup optimization : Replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning) for faster purification .

Methodological Notes

- Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Advanced characterization : Utilize X-ray crystallography for unambiguous structural confirmation, particularly for polymorphic forms .

- Ethical considerations : Adhere to OECD guidelines for in vivo testing if extending to animal models .

For further details, consult peer-reviewed protocols from Mod Chem Appl and J Flow Chem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.